(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene
CAS No.: 52389-03-4
Cat. No.: VC18726910
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52389-03-4 |
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Molecular Formula | C11H17N3 |
Molecular Weight | 191.27 g/mol |
IUPAC Name | N-methyl-N-[(2,4,6-trimethylphenyl)diazenyl]methanamine |
Standard InChI | InChI=1S/C11H17N3/c1-8-6-9(2)11(10(3)7-8)12-13-14(4)5/h6-7H,1-5H3 |
Standard InChI Key | DLLZWQCBOQDMMO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)C)N=NN(C)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene features a triazene core (–N=N–N–) with distinct substituents:
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Position 1: A mesityl group (2,4,6-trimethylphenyl), providing steric bulk and electron-donating effects.
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Positions 3 and 3: Two methyl groups, enhancing stability through steric hindrance.
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Configuration: The E-isomer (trans configuration) is thermodynamically favored due to reduced steric clash between the mesityl group and the triazene chain .
The mesityl group’s three methyl substituents create a shielded environment around the triazene moiety, influencing reactivity and intermolecular interactions .
Spectroscopic and Computational Insights
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NMR Spectroscopy: Proton NMR reveals distinct signals for the mesityl aromatic protons (δ ~6.8 ppm) and methyl groups (δ ~2.2–2.4 ppm) .
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UV-Vis Spectroscopy: The π-conjugated triazene system exhibits absorption in the UV range (λₘₐₓ ~250–300 nm), relevant for photochemical applications .
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Computational Studies: Density functional theory (DFT) calculations highlight the planarity of the triazene backbone and the mesityl group’s electron-donating effects, which stabilize the molecule’s highest occupied molecular orbital (HOMO) .
Table 1: Key Structural Parameters
Property | Value |
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Molecular Formula | C₁₂H₁₇N₃ |
Molecular Weight | 191.27 g/mol |
Hybridization (N atoms) | sp² (triazene core) |
Bond Length (N–N) | ~1.25–1.35 Å (theoretical) |
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves:
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Diazotization: Reaction of mesitylamine with nitrous acid (HNO₂) to form a diazonium salt.
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Coupling with Dimethylamine: The diazonium salt reacts with dimethylamine under basic conditions to yield the triazene .
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Purification: Chromatographic separation or recrystallization to isolate the E-isomer .
Example Reaction Pathway:
Advanced Photochemical Methods
Recent breakthroughs leverage photoactivation for metal-free cross-coupling reactions:
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Irradiation at 365 nm excites the π-conjugated triazene, generating aryl radicals that couple with unactivated arenes (e.g., benzene derivatives) .
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Advantages: Eliminates transition-metal catalysts, operates at room temperature, and achieves yields up to 85% .
Table 2: Comparison of Synthetic Methods
Method | Conditions | Yield (%) | Key Advantage |
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Diazotization | 0–5°C, acidic | 60–70 | Scalability |
Photoactivation | RT, UV light | 75–85 | Metal-free, mild conditions |
Reactivity and Functional Applications
Thermal and Photochemical Decomposition
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Thermal Stability: Decomposes at temperatures >150°C, releasing nitrogen gas and forming mesityl radicals .
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Photoreactivity: Under UV light, the triazene undergoes homolytic cleavage, producing aryl radicals for C–C bond formation .
Applications in Organic Synthesis
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Biaryl Coupling: Serves as a mesitylating agent in the synthesis of functionalized biphenyls .
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Heterocycle Synthesis: Reacts with thiols or amines to form thiazoles or triazoles, respectively .
Case Study: Photoinduced coupling with toluene yields 3,3',5,5'-tetramethylbiphenyl, a precursor for liquid crystals .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and aromatic hydrocarbons .
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Stability: Sensitive to strong acids and UV light; stored under inert gas at –20°C .
Spectroscopic Fingerprints
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IR Spectroscopy: N=N stretch at 1580–1620 cm⁻¹, C–H (aromatic) at 3000–3100 cm⁻¹ .
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Mass Spectrometry: Molecular ion peak at m/z 191.1 (M⁺), with fragments at m/z 160 (loss of –N₂–) .
Comparative Analysis with Analogous Triazenes
Table 3: Structural and Functional Comparison
Compound | Molecular Formula | Key Feature | Application |
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(1E)-3,3-Dimethyl-1-mesityltriazene | C₁₂H₁₇N₃ | Steric shielding, photoactivity | Cross-coupling reactions |
1-Phenyl-3,3-dimethyltriazene | C₉H₁₁N₃ | Smaller aryl group, higher reactivity | Diazonium salt precursor |
5-Mesityltriazole | C₁₁H₁₃N₃ | Heterocyclic ring, thermal stability | Pharmaceutical intermediates |
Future Directions and Research Opportunities
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